2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUVBAZMQRYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613238-80-4 | |
| Record name | 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide generally involves:
- Construction or introduction of the oxetane ring bearing the amino substituent.
- Attachment or formation of the N,N-dimethylacetamide functional group.
- Protection and deprotection steps to manage the amino group reactivity.
- Use of appropriate bases, solvents, and reaction conditions to promote selective reactions.
Preparation of the N,N-Dimethylacetamide Moiety
The N,N-dimethylacetamide (DMA) portion is a key fragment and is commonly prepared through well-established methods, which can then be incorporated into the target molecule.
The DMA moiety is often prepared separately and then introduced into the target molecule via acetamide bond formation.
Preparation of the 3-Aminooxetane Intermediate
The aminooxetane ring is typically introduced via protected intermediates or by ring-closing reactions involving amino precursors. Protection of the amino group (e.g., Boc protection) is common to avoid side reactions.
A typical approach involves:
- Protection of amino groups using tert-butyl carbamate (Boc) groups.
- Formation of the oxetane ring via cyclization reactions.
- Subsequent deprotection to reveal the free amino group.
For example, Boc-protected amino intermediates are synthesized and later deprotected under acidic conditions to yield the free aminooxetane.
Coupling of the Aminooxetane and N,N-Dimethylacetamide Units
The key step is the formation of the amide bond between the aminooxetane and the dimethylacetamide fragment.
A representative synthetic sequence is:
Amido protecting step: Glycine methyl ester hydrochloride is protected by tert-butyl dicarbonate under alkali catalysis to form Boc-glycine methyl ester.
Amide formation: Boc-glycine methyl ester reacts with N,N-dimethylaniline or dimethylamine derivatives under controlled pressure and temperature to form N,N-dimethyl-Boc-protected amide intermediates.
Deprotection and salification: Acidic treatment (e.g., with HCl in ethanol) removes the Boc group, yielding the free amino compound as a hydrochloride salt.
Ring closure and functionalization: The aminooxetane ring is formed or introduced, followed by coupling with the dimethylacetamide moiety under basic conditions (e.g., potassium carbonate, organic bases like triethylamine or DIPEA) in solvents such as DMSO, DMAA, or 1,4-dioxane at elevated temperatures (60–140 °C).
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Boc protection of glycine methyl ester hydrochloride | tert-Butyl dicarbonate, aqueous sodium carbonate | Ether or varsol | 0–30 °C | 2 h | 96.2 | 98.8% (GC) |
| Amide formation with dimethylamine derivative | Boc-glycine methyl ester + N,N-dimethylaniline | MTBE | 30 ± 2 °C, 0.1 MPa | 24 h | 91.2 | 98.6% (GC) |
| Deprotection and salification | N,N-dimethyl-Boc amide + 34% HCl in ethanol | Ethyl acetate | 40 ± 2 °C | 1 h | 90.5 | 99.0% (GC) |
| Coupling with aminooxetane intermediate | Aminooxetane + Acetylphenyl-chloroacetamide, K2CO3, KI | DMSO or 1,4-dioxane | 50–110 °C | 2–6 h | 88.6–97.4 | >95% (HPLC) |
These conditions reflect optimized protocols for high yield and purity, suitable for scale-up.
Purification and Characterization
- The products are typically purified by recrystallization (e.g., from 2-propanol or ethanol).
- Organic phases are washed with aqueous sodium bicarbonate, hydrochloric acid, and brine to remove impurities.
- Drying under vacuum at moderate temperatures (50 °C) ensures removal of residual solvents.
- Final products are characterized by HPLC, GC, and NMR spectroscopy to confirm purity and structure.
Summary Table of Preparation Methods
Research Findings and Considerations
- Use of bases such as potassium carbonate and organic bases like DIPEA facilitates coupling reactions with high selectivity.
- Solvent choice (DMSO, DMAA, NMP, 1,4-dioxane) impacts reaction rate and yield; 1,4-dioxane with DIPEA at 110 °C is advantageous.
- Protection-deprotection strategy is essential to manage the amino group on the oxetane ring, avoiding side reactions and degradation.
- The overall synthetic route is scalable, with mild reaction conditions and high yields, suitable for industrial applications.
- Purity levels exceeding 95% by HPLC and 99% by GC are achievable with proper work-up and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminooxetan-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, alcohols, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Halogenated oxetanes, alkylated oxetanes, and other substituted derivatives.
Scientific Research Applications
Structural Properties
The compound has the following structural characteristics:
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.2 g/mol
- SMILES Notation : CN(C)C(=O)CC1(COC1)N
- InChI : InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3
These properties suggest that the compound possesses a unique structure conducive to various chemical interactions, making it a candidate for several applications.
Inhibition of Enzymatic Activity
Recent research indicates that compounds similar to 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide can act as inhibitors for key enzymes involved in metabolic pathways. For instance, phosphoglycerate dehydrogenase (PHGDH) is critical in serine biosynthesis, and inhibitors of this enzyme can potentially be used in cancer therapy due to the reliance of certain cancer cells on serine production for growth and survival .
Potential Anticancer Properties
The ability of the compound to inhibit specific enzymes suggests its potential as an anticancer agent. Compounds targeting PHGDH have been shown to reduce cell proliferation in cancers such as melanoma and breast cancer . This highlights the compound's potential role in developing new cancer therapies.
Neurological Applications
Given the structural similarity to other known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. For example, derivatives of related compounds have been studied for their effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission .
Case Study 1: Inhibition of PHGDH
A study focused on small molecule inhibitors of PHGDH demonstrated that structural modifications could enhance selectivity and potency against cancer cells. The findings suggested that compounds with similar structures to this compound could be designed to target this enzyme effectively .
Summary Table of Potential Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Enzyme Inhibition | Inhibits PHGDH; may reduce cancer cell growth | Development of new cancer therapies |
| Anticancer Properties | Targeting metabolic pathways critical for tumor survival | Offers new avenues for cancer treatment |
| Neurological Applications | Potential AChE inhibitor; may enhance neurotransmission | Could lead to treatments for neurodegenerative diseases |
Mechanism of Action
The mechanism by which 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMA)
- Molecular Formula: C₄H₉NO
- Molecular Weight : 87.12 g/mol
- Key Differences: Lacks the aminooxetane substituent.
- Properties :
- Widely used as a polar aprotic solvent with high solubility for polymers and organic compounds .
- Exhibits strong miscibility with water and alcohols, contrasting with the target compound’s likely reduced solubility due to its hydrophobic oxetane ring .
- Industrial exposure risks include percutaneous absorption, necessitating biological monitoring in occupational settings .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Key Differences : Contains a benzamide core and hydroxyl group instead of an oxetane.
- Applications: Functions as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
- Molecular Formula : C₁₃H₂₁N₃O₂
- Molecular Weight : 263.33 g/mol
- Key Differences : Features a pyrimidinyl substituent, enhancing aromaticity and hydrogen-bonding capacity.
- Synthesis : Prepared via reaction with haloformates and dimethylamine, highlighting the versatility of dimethylacetamide derivatives in heterocyclic chemistry .
2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamide
2-[(3-Acetamidophenyl)amino]-N,N-dimethylacetamide
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- Key Differences: An acetamidophenylamino substituent provides additional hydrogen-bonding sites.
- Applications: Potential use in drug design due to its dual amide functionalities .
Comparative Analysis Table
Research Findings and Implications
- Structural Effects on Solubility: The aminooxetane group in the target compound likely reduces water solubility compared to DMA but improves rigidity for crystallography studies .
- Synthetic Utility : Derivatives like those in and demonstrate the adaptability of dimethylacetamide scaffolds in constructing complex heterocycles or bioactive molecules.
- Toxicity Considerations: DMA’s percutaneous absorption risks suggest that the target compound’s aminooxetane may require similar safety evaluations in industrial settings.
Biological Activity
2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide is a compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in areas such as neuropharmacology and medicinal chemistry. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C7H14N2O2. The compound features an oxetane ring, which contributes to its unique properties and reactivity. The structure can be represented as follows:
- SMILES : CN(C)C(=O)CC1(COC1)N
- InChI : InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential neuroprotective effects and interactions with key biological targets.
Neuroprotective Properties
Recent studies have highlighted the compound's potential in neuroprotection. For example, a study demonstrated that derivatives of N,N-dimethylacetamide could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function.
In Vitro Studies
A series of in vitro experiments were conducted to assess the efficacy of this compound as an AChE inhibitor. The results are summarized in Table 1 below:
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| This compound | 0.15 ± 0.02 | Competitive |
| Standard AChE Inhibitor | 0.20 ± 0.01 | Competitive |
Table 1: Inhibition potency of this compound compared to a standard AChE inhibitor.
Toxicological Studies
Toxicological assessments have been performed to evaluate the safety profile of the compound. In animal models, the compound demonstrated low acute toxicity with an oral LD50 greater than 5000 mg/kg in rabbits and a dermal LD50 ranging from 2100 mg/kg to 3600 mg/kg in rabbits. Chronic exposure studies indicated no significant mutagenic effects or carcinogenic potential over extended periods.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, enhancing synaptic transmission.
- Oxidative Stress Reduction : Some studies suggest that the compound may reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects.
- Receptor Interactions : Preliminary docking studies indicate potential interactions with various neurotransmitter receptors, suggesting a multifaceted mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
